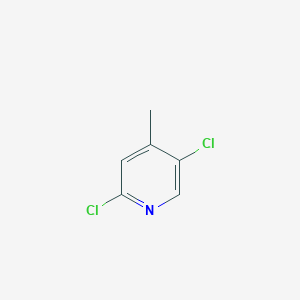

2,5-Dichloro-4-methylpyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQACOJSDXKHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622350 | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-00-0 | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,5-dichloro-4-methylpyridine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and a representative experimental workflow.

Core Synthesis Pathway

The most plausible synthetic route to this compound involves a four-step sequence starting from 2-amino-4-methylpyridine. This pathway introduces the chloro substituents sequentially, utilizing a nitration and reduction strategy to control the regioselectivity of the second chlorination.

The overall transformation is as follows:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Chloro-4-methylpyridine from 2-Amino-4-methylpyridine

This step involves the diazotization of the amino group of 2-amino-4-methylpyridine followed by a chlorination reaction. A high-yielding, non-aqueous method has been reported.

Materials:

-

2-Amino-4-methylpyridine

-

Tetrabutylammonium chloride (TBAC)

-

Dry dichloromethane (CH₂Cl₂)

-

Hydrogen chloride (gas)

-

Dinitrogen trioxide (N₂O₃)

Procedure:

-

Dissolve 2-amino-4-methylpyridine and tetrabutylammonium chloride in dry dichloromethane.

-

Bubble hydrogen chloride gas through the solution to form the amine salt.

-

Pass a stream of dinitrogen trioxide (generated by reacting sodium nitrite with concentrated sulfuric acid) through the stirred solution.

-

The reaction is typically complete within 2 hours at room temperature.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous base to remove excess acid and the catalyst, followed by drying and evaporation of the solvent to yield 2-chloro-4-methylpyridine.

Step 2: Synthesis of 2-Chloro-4-methyl-5-nitropyridine from 2-Chloro-4-methylpyridine

This step introduces a nitro group at the 5-position of the pyridine ring through electrophilic aromatic substitution. The conditions are adapted from the nitration of similar pyridine derivatives[1][2][3].

Materials:

-

2-Chloro-4-methylpyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

Procedure:

-

To a mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-chloro-4-methylpyridine while maintaining a low temperature with an ice bath.

-

After the addition is complete, the reaction mixture is carefully heated to 100°C and stirred for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and poured onto crushed ice.

-

The pH is adjusted to 2-3 with a sodium carbonate solution.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-chloro-4-methyl-5-nitropyridine.

Step 3: Synthesis of 2-Chloro-4-methyl-5-aminopyridine from 2-Chloro-4-methyl-5-nitropyridine

The nitro group is reduced to an amine in this step. A common method for this transformation is the use of a metal in an acidic medium[1][4][5][6].

Materials:

-

2-Chloro-4-methyl-5-nitropyridine

-

Iron powder (Fe)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine 2-chloro-4-methyl-5-nitropyridine, iron powder, and glacial acetic acid.

-

Heat the mixture to reflux for approximately 1.5 to 2 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and adjust the pH to 7.0-8.0 with an aqueous sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-methyl-5-aminopyridine.

Step 4: Synthesis of this compound from 2-Chloro-4-methyl-5-aminopyridine (Sandmeyer Reaction)

The final step is the conversion of the amino group to a chloro group via a Sandmeyer reaction[7][8][9][10].

Materials:

-

2-Chloro-4-methyl-5-aminopyridine

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

Procedure:

-

Dissolve 2-chloro-4-methyl-5-aminopyridine in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

-

Add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to drive the reaction to completion, as evidenced by the cessation of nitrogen gas evolution.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis pathway. Note that the yields for the nitration of 2-chloro-4-methylpyridine and the Sandmeyer reaction of 2-chloro-4-methyl-5-aminopyridine are estimated based on similar transformations, as specific data for these exact substrates were not found in the searched literature.

| Step | Starting Material | Product | Reagents | Reported/Estimated Yield (%) | Reference |

| 1 | 2-Amino-4-methylpyridine | 2-Chloro-4-methylpyridine | N₂O₃, HCl, TBAC in CH₂Cl₂ | 95 | |

| 2 | 2-Chloro-4-methylpyridine | 2-Chloro-4-methyl-5-nitropyridine | Fuming HNO₃, H₂SO₄ | 60-80 (Estimated) | [1][2][3] |

| 3 | 2-Chloro-4-methyl-5-nitropyridine | 2-Chloro-4-methyl-5-aminopyridine | Fe, Acetic Acid | 81 | [1] |

| 4 | 2-Chloro-4-methyl-5-aminopyridine | This compound | NaNO₂, HCl, CuCl | 40-70 (Estimated) | [7][8][9][10] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the Sandmeyer reaction (Step 4).

Figure 2: Experimental workflow for the Sandmeyer reaction.

This technical guide provides a foundational understanding of a viable synthesis route for this compound. Researchers and drug development professionals can use this information as a starting point for their own synthetic efforts, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

- 1. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 2. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-4-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

Spectroscopic Analysis of 2,5-Dichloro-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dichloro-4-methylpyridine (CAS No. 886365-00-0). The information is tailored for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. This document presents available spectroscopic data in a structured format, outlines detailed experimental protocols for the analytical techniques, and includes a visual representation of the analytical workflow.

Core Compound Information

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 886365-00-0 | [1][2][3][4] |

| Molecular Formula | C₆H₅Cl₂N | [2][3][4] |

| Molecular Weight | 162.02 g/mol | [2][3][4] |

| Physical Appearance | Hoar or primrose yellow solid | [3][5] |

| Monoisotopic Mass | 160.9799046 Da | [5] |

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

| Predicted Signal | Multiplicity | Chemical Shift (δ) ppm |

| H-3 | Singlet | ~7.5 - 8.0 |

| H-6 | Singlet | ~8.0 - 8.5 |

| -CH₃ | Singlet | ~2.3 - 2.6 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum is predicted to display six distinct signals, corresponding to the six carbon atoms in the molecule.

| Predicted Signal | Chemical Shift (δ) ppm |

| C-2 | ~148 - 152 |

| C-3 | ~122 - 126 |

| C-4 | ~145 - 149 |

| C-5 | ~128 - 132 |

| C-6 | ~150 - 154 |

| -CH₃ | ~18 - 22 |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |

| C=N stretch (in-ring) | 1550 - 1650 |

| C=C stretch (in-ring) | 1400 - 1600 |

| C-Cl stretch | 600 - 800 |

MS (Mass Spectrometry)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M⁺) and chlorine-containing fragments.

| Ion | Predicted m/z | Relative Intensity Ratio |

| [M]⁺ | 161 | 9 |

| [M+2]⁺ | 163 | 6 |

| [M+4]⁺ | 165 | 1 |

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely before insertion into the spectrometer.

Instrumentation and Parameters (General for a 400 MHz Spectrometer):

-

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

-

Infrared (IR) Spectroscopy (Thin Solid Film Method)

Sample Preparation:

-

Dissolve a small amount (5-10 mg) of solid this compound in a few drops of a volatile solvent such as methylene chloride or diethyl ether.[6]

-

Place one drop of this solution onto a salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[6]

-

If the resulting film is too thin (weak absorbance), add another drop of the solution and let it evaporate.[6]

Instrumentation and Analysis:

-

Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate to subtract any atmospheric or instrumental interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

Instrumentation and Parameters (General for GC-MS with an EI source):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode.

-

Column: A suitable capillary column for separating chlorinated aromatic compounds (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range appropriate to detect the molecular ion and expected fragments (e.g., 50-200 m/z).

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program [mdpi.com]

- 4. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,5-Dichloro-4-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-methylpyridine, also known as 2,5-dichloro-4-picoline, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide range of chemical compounds. Its unique structural features, including the presence of two reactive chlorine atoms and a methyl group on the pyridine ring, make it a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in modern chemical research and drug discovery.

Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 886365-00-0 | [2][3][4] |

| Molecular Formula | C₆H₅Cl₂N | [2][3][4] |

| Molecular Weight | 162.02 g/mol | [2][4] |

| Appearance | Hoar or primrose yellow solid | [3] |

| Boiling Point | 219.3 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.319 g/cm³ (Predicted) | [3] |

| Purity | ≥98% | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. The choice of method often depends on the desired purity, scale, and available starting materials. Two common approaches are detailed below.

Synthesis from 2-Amino-5-methylpyridine

A prevalent method for the synthesis of chlorinated pyridines involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: 2-Amino-5-methylpyridine is dissolved in concentrated hydrochloric acid.[5] The solution is cooled to a low temperature (typically -20°C to -5°C).[5]

-

A solution of sodium nitrite in water is added dropwise to the reaction mixture while maintaining the low temperature to form the diazonium salt.

-

Chlorination: The diazonium salt solution is then reacted with a source of chloride ions, such as copper(I) chloride or by using reagents like thionyl chloride and nitrosonitric acid, to replace the diazonium group with a chlorine atom.[5]

-

Work-up: The reaction mixture is neutralized with a base (e.g., sodium hydroxide or potassium hydroxide solution).[5] The product is then extracted with an organic solvent, and the solvent is removed to yield 2-chloro-5-methylpyridine. Further chlorination at the 5-position would be required to obtain the final product, which can be challenging to achieve selectively.

Synthesis from 2-Chloro-5-methylpyridine via Nitration and Reduction

An alternative route involves the introduction of a nitro group to direct the subsequent chlorination.

Experimental Protocol:

-

Nitration: 2-Chloro-5-methylpyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the pyridine ring, typically at the 4-position.[6]

-

Reduction: The resulting 2-chloro-4-nitro-5-methylpyridine is then reduced to the corresponding amine, 2-chloro-4-amino-5-methylpyridine, using a reducing agent such as iron powder in acetic acid.[6]

-

Diazotization and Chlorination: The amino group is then converted to a chlorine atom via a Sandmeyer reaction as described in the previous method.[6]

Reactivity and Applications

This compound is a versatile intermediate primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms activates the ring towards attack by nucleophiles. The chlorine atoms at the 2- and 5-positions can be selectively displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.[7][8]

This reactivity makes this compound a valuable precursor in the synthesis of:

-

Pharmaceuticals: The pyridine scaffold is a common motif in many approved drugs.[9][10][11] Dichlorinated pyridines serve as starting materials for the synthesis of complex molecules with potential therapeutic activities, including kinase inhibitors and other targeted therapies.[6][12][13]

-

Agrochemicals: Many modern herbicides, insecticides, and fungicides contain pyridine-based structures. The reactivity of this compound allows for the introduction of toxophoric groups necessary for their biological activity.[1]

Role in Drug Discovery Workflow

While this compound is not typically an active pharmaceutical ingredient itself, it plays a critical role as a starting material in the drug discovery process. The following diagram illustrates a generalized workflow where this compound can be utilized to generate a library of diverse compounds for biological screening.

Conclusion

This compound is a chemical intermediate of significant importance in the fields of medicinal chemistry and agrochemical synthesis. Its well-defined chemical properties and versatile reactivity allow for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis and reactivity is crucial for researchers and scientists aiming to develop novel and effective pharmaceutical and agricultural products. Further exploration of the synthetic potential of this and related dichlorinated pyridines will undoubtedly continue to contribute to advancements in these critical areas of scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 6. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 7. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. nbinno.com [nbinno.com]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichloro-4-methylpyridine

CAS Number: 886365-00-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichloro-4-methylpyridine, a halogenated pyridine derivative with significant applications in various fields of chemical synthesis. With the CAS number 886365-00-0, this compound serves as a crucial building block and intermediate, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring two chlorine atoms and a methyl group on the pyridine ring, offers stability and tailored reactivity for creating complex molecules.[1] This document consolidates its chemical and physical properties, outlines its primary applications, presents relevant safety and handling protocols, and provides representative experimental methodologies. The information is intended to support researchers and professionals in leveraging this compound for innovative projects in medicinal chemistry, material science, and agricultural science.[1]

Chemical and Physical Properties

This compound, also known as 2,5-Dichloro-4-picoline, is a solid, crystalline compound at room temperature, appearing as a hoar or primrose yellow solid.[1][2] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 886365-00-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₅Cl₂N | [1][2][4][5][6][7] |

| Molecular Weight | 162.01 g/mol | [8] |

| Synonyms | 2,5-Dichloro-4-picoline | [1][5] |

| Appearance | Hoar or primrose yellow solid | [1][2] |

| Purity | ≥ 98.0% | [3][4] |

| Boiling Point | 219.3°C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.547 | [2] |

| Flash Point | 107.3 ± 11.5 °C | [2] |

| XLogP3 | 2.8 | [2][8] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Storage Conditions | Store at 0-8°C | [1] |

Applications in Research and Industry

This compound is a versatile intermediate recognized for its role in multiple industrial and research applications.[1] Its reactivity and structural features make it a valuable component in the synthesis of more complex target molecules.

-

Pharmaceutical Synthesis : The compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The pyridine scaffold is a privileged structure in medicinal chemistry, and the chloro-substituents provide reactive sites for further molecular elaboration through cross-coupling reactions or nucleophilic substitutions, enabling the generation of diverse compound libraries for drug discovery programs.[9][10]

-

Agrochemical Development : It serves as a critical building block in the production of agrochemicals, including herbicides, insecticides, and fungicides.[1] Its incorporation into larger molecules helps in developing agents for enhanced crop protection and yield.[1]

-

Material Science : In material science, it is used in formulating specialty polymers and coatings to improve chemical resistance and durability, making materials suitable for harsh environments.[1]

-

Chemical Research : The compound is utilized in academic and industrial labs to study reaction mechanisms and pioneer new synthetic pathways, thereby fostering innovation in chemical synthesis.[1]

Role in Drug Development and Medicinal Chemistry

While specific public literature on the direct biological activity of this compound is limited, its value is well-established as a synthetic intermediate.[9][10] The two chlorine atoms on the pyridine ring are key reactive handles for building molecular complexity. They can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution (SₙAr) reactions to introduce a wide variety of functional groups.

The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated below.

Caption: High-level workflow for drug discovery using a chemical building block.

The reactivity of the chlorine atoms allows medicinal chemists to systematically modify the core structure to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Spectroscopic Data

Detailed spectroscopic data is crucial for structure verification and quality control. While raw spectra are lot-specific, typical analytical data includes:

-

¹H NMR : Proton Nuclear Magnetic Resonance spectroscopy is used to confirm the positions of the hydrogen atoms on the pyridine ring and the methyl group.

-

¹³C NMR : Carbon-13 NMR provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS) : This technique confirms the molecular weight (162.02 g/mol ) and isotopic pattern characteristic of a molecule containing two chlorine atoms.[1][6]

-

Infrared Spectroscopy (IR) : IR spectra can identify characteristic vibrational frequencies of the bonds present in the molecule.

Researchers can find reference spectra for this compound in chemical databases such as ChemicalBook.[11]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled.[2]

GHS Hazard Statements:

Precautionary Measures:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Handling : Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[14]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1][13] Recommended storage is between 0-8°C.[1]

-

Disposal : Dispose of contents and container to an approved chemical waste disposal plant.[12][13] Do not discharge into sewer systems.[12]

Caption: Standard workflow for the safe handling of laboratory chemicals.

Experimental Protocols

Detailed experimental protocols for this specific compound are proprietary or found within patent literature. However, based on its structure as a di-substituted halopyridine, the following sections provide representative, generalized protocols for common synthetic transformations in which it would be used.

Representative Protocol: Suzuki Cross-Coupling Reaction

This protocol describes a typical procedure for coupling an arylboronic acid with this compound. The chlorine at the 2-position is generally more reactive towards palladium-catalyzed coupling than the one at the 5-position.

Objective: To synthesize a 2-aryl-5-chloro-4-methylpyridine derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes or by using a freeze-pump-thaw cycle (3 times).

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-4-methylpyridine.

Caption: Experimental workflow for a representative Suzuki cross-coupling reaction.

Representative Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This protocol outlines a general method for substituting one of the chlorine atoms with a nucleophile, such as an amine or an alcohol. The 2-position is typically more susceptible to nucleophilic attack.

Objective: To synthesize a 2-amino-5-chloro-4-methylpyridine derivative.

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Base (e.g., K₂CO₃ or DIPEA, 1.5 equivalents, if amine is used as a salt)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.

-

If the amine is in its hydrochloride salt form, add the base (e.g., DIPEA, 1.5 eq).

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture (temperatures can range from 60°C to 150°C depending on the nucleophile's reactivity).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

If the product is not a solid, perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound (CAS 886365-00-0) is a valuable and versatile chemical intermediate with broad applicability in pharmaceuticals, agrochemicals, and material science.[1] Its dichlorinated pyridine structure provides strategic reactive sites for the synthesis of complex, high-value molecules.[1] This guide has summarized its key properties, applications, and essential safety information to assist researchers and developers in its effective and safe utilization. While detailed, specific reaction protocols are often proprietary, the representative methodologies provided herein offer a solid foundation for its application in synthetic organic chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 886365-00-0 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound|886365-00-0 - Debyesci [debyesci.com]

- 7. scbt.com [scbt.com]

- 8. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound(886365-00-0) 1H NMR spectrum [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Molecular structure of 2,5-Dichloro-4-methylpyridine

An In-depth Technical Guide to the Molecular Structure and Applications of 2,5-Dichloro-4-methylpyridine

Abstract

This compound is a halogenated pyridine derivative that serves as a crucial intermediate and building block in the synthesis of complex organic molecules.[1] Its specific substitution pattern offers a unique combination of stability and reactivity, making it a valuable reagent for researchers in the pharmaceutical and agrochemical industries.[1] This document provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic routes. Furthermore, it details its applications in research and development and provides exemplary experimental protocols for its synthesis and analysis.

Molecular Structure and Properties

This compound is an aromatic heterocyclic compound. The pyridine ring is substituted with two chlorine atoms at positions 2 and 5, and a methyl group at position 4. This substitution influences the electronic properties and reactivity of the pyridine ring, making it a versatile intermediate for further functionalization.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 886365-00-0[2][3][4][5] |

| Molecular Formula | C₆H₅Cl₂N[2][3][5][6] |

| Molecular Weight | 162.02 g/mol [2][3] |

| IUPAC Name | This compound[6] |

| Canonical SMILES | CC1=CC(=NC=C1Cl)Cl[6] |

| InChI Key | KGQACOJSDXKHTB-UHFFFAOYSA-N[6] |

Physicochemical Properties

The computed and experimental physicochemical properties are crucial for handling, reaction setup, and purification.

| Property | Value |

| Appearance | Hoar or primrose yellow solid[2] |

| Density | 1.3 ± 0.1 g/cm³[2] |

| Boiling Point | 219.3°C at 760 mmHg[2] |

| Flash Point | 107.3 ± 11.5 °C[2] |

| Refractive Index | 1.547[2] |

| XLogP3 | 2.8[2][6] |

| Topological Polar Surface Area | 12.9 Ų[2][7] |

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While raw spectra are proprietary, a summary of expected characteristics from various analytical techniques is provided. Spectroscopic data including ¹H NMR, IR, and Mass Spectrometry are available from commercial suppliers.[8]

| Technique | Expected Characteristics |

| ¹H NMR | Two singlets in the aromatic region corresponding to the protons at C3 and C6, and one singlet in the aliphatic region for the methyl group protons. |

| ¹³C NMR | Six distinct signals: five for the pyridine ring carbons (three C-H, two C-Cl) and one for the methyl carbon. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring, and C-Cl stretching. |

| Mass Spectrometry (EI) | A distinct molecular ion peak cluster due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). The M+, [M+2]+, and [M+4]+ peaks are expected in an approximate 9:6:1 intensity ratio, which is a strong indicator for the presence of two chlorine atoms.[9] |

Synthesis and Reactivity

While specific synthetic procedures for this compound are not extensively detailed in public literature, a general pathway can be inferred from established pyridine chemistry. A plausible route involves the chlorination of a suitable picoline (methylpyridine) precursor.

Caption: General synthetic workflow for this compound.

The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, and the methyl group can be a site for oxidation or further halogenation, making this compound a versatile building block.[1]

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure is a key component for developing herbicides, fungicides, and novel drug candidates.[1] It has also been identified as a building block for protein degraders, a class of molecules of significant interest in modern drug discovery.[5]

The general workflow for utilizing such a building block in a drug discovery pipeline involves several stages, from initial library synthesis to lead optimization.

Caption: Use of a pyridine building block in a typical drug discovery workflow.

Experimental Protocols

Reproducible experimental methods are critical for scientific research. The following are representative protocols for the synthesis and analysis of dichlorinated pyridines.

Synthesis Protocol: Chlorination of a Pyridine Derivative

This protocol is a general representation adapted from methods for synthesizing dichloropyridines and may require optimization for this specific isomer.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge the starting material (e.g., a mono-chloro-4-methylpyridine) and a suitable solvent (e.g., glacial acetic acid).

-

Addition of Reagents: While stirring, add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) dropwise at room temperature. The reaction may be exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux (e.g., 100°C) and maintain for several hours (e.g., 1-4 hours), monitoring the reaction progress by TLC or GC.[10]

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into ice water to quench excess reagents.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) to a pH of 7-9. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[11]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for confirming the identity and purity of volatile compounds like this compound.

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a volatile organic solvent (e.g., dichloromethane). Dilute this stock to a final concentration of approximately 10 µg/mL for analysis.[9]

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting chromatogram for retention time and the mass spectrum for the characteristic molecular ion cluster and fragmentation pattern to confirm the structure and assess purity.

Conclusion

This compound is a synthetically valuable compound with significant potential in applied chemical research. Its well-defined molecular structure provides a reliable scaffold for the construction of new agrochemicals and pharmaceutical agents. The information and protocols presented in this guide offer a technical foundation for researchers and scientists working with this versatile chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 886365-00-0 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - this compound (C6H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 7. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(886365-00-0) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]

- 11. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4-methylpyridine in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,5-Dichloro-4-methylpyridine in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information inferred from related compounds and presents detailed, standard experimental protocols for determining solubility. This guide is intended to be a valuable resource for laboratory professionals engaged in the synthesis, purification, and formulation of this compound and related molecules.

Introduction to this compound

This compound (also known as 2,5-Dichloro-4-picoline) is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N.[1] It serves as a versatile building block in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.[1] Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

Physical and Chemical Properties:

Solubility Profile

Generally, chlorinated pyridine derivatives exhibit solubility in a range of organic solvents. For instance, the isomer 2,4-Dichloro-5-methylpyridine is reported to be soluble in organic solvents while being insoluble in water.[6] Another related compound, 2,5-Dichloro-4-methoxypyridine, is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[7] Based on these observations, it is reasonable to anticipate that this compound will also be soluble in common organic solvents.

The following table provides a qualitative summary of the expected solubility of this compound. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble |

| Nonpolar | Hexane, Toluene, Diethyl ether | Sparingly Soluble |

| Halogenated | Dichloromethane (DCM), Chloroform | Likely Soluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The gravimetric method and UV/Vis spectrophotometry are two common and reliable techniques.

Gravimetric Method

This method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute after solvent evaporation.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker or water bath.

-

Equilibration: Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature.

-

Sample Processing: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed container. The filter should also be at the experimental temperature.

-

Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

Calculation: The difference in mass before and after solvent evaporation gives the mass of the dissolved this compound. The solubility can then be expressed in units such as g/100 mL or mg/mL.

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[8]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.[8]

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid in a solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented, its structural similarity to other soluble chlorinated pyridines suggests it will be soluble in common polar aprotic, polar protic, and halogenated organic solvents. For precise quantitative data, it is imperative to perform experimental solubility determination. The gravimetric and UV/Vis spectrophotometry methods detailed in this guide provide robust and reliable means to achieve this. The provided workflow diagram offers a clear visual guide for these experimental procedures. This information is essential for the effective use of this compound in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 886365-00-0 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Page loading... [guidechem.com]

- 7. 2,5-Dichloro-4-methoxypyridine: Properties, Uses, Safety Data & Supplier Information | Buy from China Manufacturer [pipzine-chem.com]

- 8. benchchem.com [benchchem.com]

Navigating the Spectroscopic Landscape of 2,5-Dichloro-4-methylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of 2,5-dichloro-4-methylpyridine, a key building block for researchers, scientists, and professionals in drug development. Due to the limited availability of public spectroscopic data for this compound, this guide synthesizes predicted values based on established principles of NMR spectroscopy and analysis of related structures. This document also outlines a standardized experimental protocol for acquiring high-quality ¹H NMR data for this and similar compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the aromatic proton and the methyl group protons. The predicted chemical shifts and multiplicities are detailed in Table 1. These predictions are based on the analysis of substituent effects on the pyridine ring system, where electron-withdrawing chloro groups and the electron-donating methyl group influence the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3/H-6 (Aromatic) | 8.3 - 8.5 | Singlet (s) | 1H |

| -CH₃ (Methyl) | 2.4 - 2.6 | Singlet (s) | 3H |

Note: Predicted values are for a spectrum recorded in deuterochloroform (CDCl₃) and are subject to minor variations based on experimental conditions.

Structural Elucidation and Proton Environments

The structure of this compound dictates its ¹H NMR spectrum. The pyridine ring contains two protons at positions 3 and 6, which are chemically equivalent due to the substitution pattern, resulting in a single resonance. The methyl group at position 4 also gives rise to a single peak. The absence of adjacent protons for both the aromatic and methyl protons leads to the prediction of singlet multiplicities for both signals.

An In-depth Technical Guide to the Free-Radical Chlorination Synthesis of Dichloromethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylpyridines are valuable intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Their utility stems from the reactive dichloromethyl group, which can be readily transformed into other functional groups, and the inherent biological activity associated with the pyridine scaffold. The free-radical chlorination of methylpyridines (picolines) represents a direct and atom-economical approach to these key building blocks. However, the inherent reactivity of free-radical processes often leads to challenges in selectivity, resulting in mixtures of mono-, di-, and trichlorinated products, as well as potential chlorination of the pyridine ring. This technical guide provides a comprehensive overview of the free-radical chlorination synthesis of dichloromethylpyridines, including detailed experimental protocols, quantitative data for process optimization, and a discussion of the underlying reaction mechanisms.

Reaction Mechanisms and Selectivity

The free-radical chlorination of the methyl group on the pyridine ring proceeds via a classic chain reaction mechanism involving three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of chlorine radicals. This can be achieved through the homolytic cleavage of a chlorine source, such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS), using UV light (photochlorination) or a radical initiator like azobisisobutyronitrile (AIBN).

Propagation: The chlorine radical then abstracts a hydrogen atom from the methyl group of the picoline, forming a pyridylmethyl radical and hydrogen chloride. This pyridylmethyl radical subsequently reacts with another molecule of the chlorine source to yield the monochlorinated product and a new chlorine radical, which continues the chain reaction. Further chlorination to the dichloromethyl and trichloromethyl derivatives occurs through successive hydrogen abstraction and chlorine transfer steps.

Termination: The chain reaction is terminated when two radical species combine.

A significant challenge in this synthesis is controlling the selectivity. The formation of a mixture of products is common, and the distribution is influenced by factors such as the stability of the radical intermediates and the reaction conditions.[1] Over-chlorination to the trichloromethyl derivative is a frequent side reaction. Additionally, the pyridine nitrogen can be protonated by the hydrogen chloride generated during the reaction, forming a pyridinium salt. This deactivates the ring towards electrophilic attack but can also affect the reactivity of the side chain.

Experimental Protocols

Detailed experimental procedures for the free-radical chlorination of methylpyridines are often specific to the desired isomer and the scale of the reaction. Below are representative protocols for the chlorination of picoline derivatives.

Protocol 1: Chlorination of 2-Chloro-4-methylpyridine with Chlorine Gas and AIBN[2]

This procedure details the side-chain chlorination of a pre-chlorinated picoline derivative.

Materials:

-

2-Chloro-4-methylpyridine

-

Water

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Chlorine gas

-

Basic solution (e.g., potassium carbonate solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and gas inlet, a mixture of 100 g (784.3 mmol) of 2-chloro-4-methylpyridine and 100.0 g of water is prepared.

-

The mixture is stirred and heated to 65°C.

-

1.0 g of AIBN is added to the heated mixture.

-

After 10 minutes, chlorine gas is bubbled into the mixture at a controlled rate of 9.6 g/hr. The reaction temperature is maintained between 65°C and 67°C.

-

The pH of the reaction mixture is monitored and maintained within a range of 0.5 to 3 by the continuous dropping of a 25% potassium carbonate solution.[2]

-

Additional portions of AIBN (1.0 g) can be added every hour to sustain the reaction.

-

The reaction is continued for several hours until the desired conversion is achieved, as monitored by a suitable analytical technique (e.g., GC-MS).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is made basic by the addition of a 25% potassium carbonate solution.

-

The product is extracted with ethyl acetate.

-

The organic extract is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product mixture containing dichloromethylpyridine derivatives.

Protocol 2: Gas-Phase Chlorination of β-Picoline (3-Methylpyridine)[4]

This method is suitable for industrial-scale production and involves high temperatures.

Materials:

-

β-Picoline (3-Methylpyridine)

-

Chlorine gas

-

Inert diluent (e.g., nitrogen, carbon tetrachloride)

Procedure:

-

β-Picoline is vaporized and mixed with chlorine gas and an inert diluent.

-

The gaseous mixture is passed through a reactor heated to a temperature between 300°C and 500°C.

-

The residence time in the reactor is controlled, typically between 0.5 to 60 seconds.

-

The reaction products are cooled and condensed to obtain a mixture of chlorinated picolines, including 3-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine.

Data Presentation

The yield and selectivity of the free-radical chlorination of picolines are highly dependent on the reaction conditions. The following table summarizes available quantitative data from various sources.

| Starting Material | Chlorinating Agent/Initiator | Reaction Conditions | Product(s) | Yield/Selectivity | Reference |

| 2-Picoline-N-oxide | Phosgene / Triethylamine | Methylene chloride, 3-5°C | 2-(Chloromethyl)pyridine | 71% conversion, 27% selectivity | [3] |

| 2-Chloro-4-methylpyridine | Cl₂ / AIBN | Water, 65-67°C | Mixture of chlorinated products | Not specified | [4][2] |

| 2-Chloro-6-(trichloromethyl)pyridine | Iron filings / HCl | Methanol, reflux (83-86°C) | 2-Chloro-6-(dichloromethyl)pyridine | 90.1% yield (by GLC) | [5] |

| β-Picoline | Cl₂ | Gas phase, 300-500°C | 2-Chloro-5-(trichloromethyl)pyridine and other chlorinated products | Not specified | [6] |

Mandatory Visualizations

Free-Radical Chlorination Mechanism

The following diagram illustrates the chain reaction mechanism for the formation of a dichloromethylpyridine.

References

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 3. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

Synthesis of Dichloromethylpyridines via Pyridine N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of dichloromethylpyridines, a crucial class of intermediates in the pharmaceutical and agrochemical industries. The focus of this document is the synthetic route proceeding through a pyridine N-oxide intermediate, a pathway that offers potential advantages in selectivity compared to direct free-radical chlorination. This guide details the core chemical transformations, provides experimental protocols, summarizes quantitative data, and visualizes the underlying reaction mechanisms and workflows.

Introduction

Dichloromethylpyridines are valuable building blocks in organic synthesis, serving as precursors to a wide array of functionalized pyridine derivatives used in the development of novel therapeutic agents and crop protection chemicals. The dichloromethyl group can be readily transformed into other functionalities, such as aldehydes, carboxylic acids, and various heterocyclic moieties. While several synthetic strategies exist for the preparation of these compounds, the use of pyridine N-oxide intermediates presents a compelling approach. The N-oxide functionality activates the pyridine ring, particularly the α- and γ-positions, facilitating subsequent chemical modifications.

This guide will systematically cover the two primary stages of this synthetic route:

-

N-Oxidation of Pyridines: The initial step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide.

-

Chlorination of the Methyl Group: The subsequent and more challenging step is the selective dichlorination of a methyl substituent on the pyridine N-oxide ring.

Synthetic Pathways and Mechanisms

The synthesis of dichloromethylpyridines via the N-oxide route is a two-step process. First, the parent pyridine is oxidized to the corresponding N-oxide. This transformation is crucial as it electronically modifies the pyridine ring, making the protons of an α- or γ-methyl group more acidic and thus more susceptible to reaction.

The second step involves the reaction of the picoline N-oxide with a chlorinating agent. This is believed to proceed through a mechanism analogous to the Boekelheide rearrangement or a Vilsmeier-Haack type reaction, depending on the reagents used. The N-oxide oxygen atom acts as a nucleophile, attacking the electrophilic chlorinating agent. This is followed by a rearrangement and subsequent chlorination steps. While monochlorination is well-documented, achieving selective dichlorination often requires more forcing conditions or a stepwise approach.

N-Oxidation of Methylpyridines

The oxidation of methylpyridines to their corresponding N-oxides is a standard and high-yielding reaction. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Dichlorination of Methylpyridine N-Oxides

The dichlorination of the methyl group is the key and often challenging step. Reagents such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and phosgene (COCl₂) are commonly employed for the related monochlorination. It is postulated that an excess of these reagents and/or higher reaction temperatures can promote dichlorination. The general mechanism involves the activation of the N-oxide by the chlorinating agent, followed by deprotonation of the methyl group and subsequent chlorination. This process is then repeated to achieve dichlorination.

Experimental Protocols

General Protocol for N-Oxidation of 4-Methylpyridine

This protocol is a representative example for the N-oxidation of a methylpyridine.

Materials:

-

4-Methylpyridine

-

Dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

Procedure:

-

Dissolve 4-methylpyridine in dichloromethane and cool the solution to 0-5°C in an ice bath.[1]

-

Add m-chloroperoxybenzoic acid portion-wise to the cooled solution, maintaining the temperature at 0°C.[1]

-

Allow the reaction mixture to warm to 20-25°C and stir for 24 hours.[1]

-

Monitor the reaction by thin-layer chromatography (TLC) until all the m-CPBA is consumed.[1]

-

Concentrate the reaction mixture under reduced pressure.[1]

-

Add water to the residue and adjust the pH to 4-5. Stir the mixture for 2-3 hours.[1]

-

Filter the aqueous solution, then concentrate and dry the filtrate to yield 4-methylpyridine-N-oxide.[1]

General Protocol for the Chlorination of 2-Picoline-N-Oxide

Materials:

-

2-Picoline-N-Oxide

-

Phosphoryl chloride (POCl₃)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

-

Dissolve 2-picoline-N-oxide in an anhydrous solvent under an inert atmosphere.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath and add phosphoryl chloride dropwise.

-

Allow the reaction to proceed, monitoring by TLC for the consumption of the starting material and the formation of chlorinated products.

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to isolate the dichloromethylpyridine.

Quantitative Data

The following tables summarize quantitative data for the key transformations. It is important to note that data for the direct dichlorination of picoline N-oxides is scarce in the literature, and the presented data for chlorination primarily pertains to monochlorination, which serves as a benchmark for this transformation.

Table 1: N-Oxidation of Methylpyridines

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methylpyridine | m-CPBA | Dichloromethane | 0-25 | 24 | High | [1] |

| 2-Picoline | Hydrogen Peroxide / Acetic Acid | - | 70-80 | 10-14 | High | CN111056992A |

Table 2: Monochlorination of 2-Picoline-N-Oxide

| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Monochloro (%) | Reference |

| Phosphoryl Chloride | Triethylamine | - | - | 90 | 98 | [2] |

| Phosgene | Triethylamine | Methylene Chloride | 5 | 55 | 28 | [3] |

| Phosgene | Triethylamine | Methylene Chloride | 25 | 55 | 24 | [3] |

| Phosgene | - | Methylene Chloride | 25 | 71 | 27 | [3] |

Visualizations

Overall Synthetic Workflow

Caption: Synthetic workflow for dichloromethylpyridine.

Proposed Reaction Mechanism for Dichlorination

Caption: Proposed mechanism for dichlorination.

Conclusion

The synthesis of dichloromethylpyridines via their N-oxide intermediates is a strategically important route that can potentially offer improved selectivity over direct chlorination methods. While the initial N-oxidation step is well-established and high-yielding, the subsequent dichlorination of the methyl group is less documented and presents a greater synthetic challenge. This guide has outlined the fundamental principles of this synthetic pathway, provided representative experimental protocols, and summarized relevant quantitative data. Further research and process optimization are required to develop robust and selective methods for the dichlorination step, which will be of significant interest to the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to 2,5-Dichloro-4-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the pyridine ring, offers multiple reactive sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and key applications of this compound, with a focus on its relevance to the agrochemical and pharmaceutical industries.

Physical and Chemical Properties

This compound is a hoar or primrose yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [1][2] |

| Molecular Weight | 162.02 g/mol | [1][2] |

| CAS Number | 886365-00-0 | [1][2] |

| Appearance | Hoar or primrose yellow solid | [1] |

| Boiling Point | 219.3 ± 35.0 °C (Predicted) | [3] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [3] |

| Melting Point | Not explicitly available in literature | |

| Solubility | Sparingly soluble in water. Qualitative information suggests solubility in organic solvents like petroleum ether and ethyl acetate. Quantitative data is not readily available. | [4] |

| Storage | Store at 0-8°C in an inert atmosphere. | [1] |

Synthesis and Experimental Protocols

General Synthesis of Dichloropyridines from Dihydroxypyridine

A common and high-yielding method for the synthesis of dichloropyridines involves the chlorination of the corresponding dihydroxypyridine.[5]

Materials:

-

2,5-Dihydroxy-4-methylpyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane

-

40% Aqueous Sodium Hydroxide solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, charge 150 g of phosphorus oxychloride, 22.0 g (0.2 mol) of 2,5-dihydroxy-4-methylpyridine, and 105.0 g (0.5 mol) of phosphorus pentachloride.[5]

-

Stir the mixture at 70-75 °C for 12 hours.[5]

-

After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.[5]

-

Slowly pour the residue into 300 g of ice water and stir thoroughly.[5]

-

Neutralize the solution to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.[5]

-

Extract the product three times with 50 g of dichloromethane each time.[5]

-

Combine the organic phases and wash with 30 g of saturated brine.[5]

-

Dry the organic layer with 5 g of anhydrous sodium sulfate.[5]

-

Remove the solvent by rotary evaporation to yield the crude this compound as a pale yellow powder.[5] Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthetic and Application Workflow.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The C2 and C6 positions are generally the most activated towards nucleophilic attack due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. In this molecule, the C2 and C5 positions are chlorinated, providing sites for substitution reactions.

The methyl group at the C4 position is an electron-donating group, which can slightly modulate the reactivity of the ring. The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted pyridine derivatives.[6] This reactivity is fundamental to its utility as a synthetic intermediate.

Information on the stability of the closely related 2-(Dichloromethyl)-4-methylpyridine suggests that the dichloromethyl group is susceptible to hydrolysis and oxidation.[7] While this compound does not possess a dichloromethyl group, it is advisable to store it in a cool, dry place under an inert atmosphere to prevent potential degradation.

Caption: General SNAr Mechanism.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][8] Its bifunctional nature, with two reactive chlorine atoms, allows for the stepwise introduction of different functional groups, leading to the creation of diverse chemical libraries for screening and optimization.

-

Agrochemicals: This compound serves as a building block for the development of novel herbicides and fungicides.[1] The pyridine scaffold is a common feature in many commercial pesticides, and the specific substitution pattern of this compound can be exploited to design new active ingredients with improved efficacy and selectivity.

-

Pharmaceuticals: In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The pyridine ring is a privileged structure in medicinal chemistry, and derivatives of this compound can be explored for a wide range of therapeutic targets. While no specific signaling pathways involving this compound have been reported, its utility as a scaffold allows for the synthesis of molecules that could potentially interact with various biological targets.

Conclusion